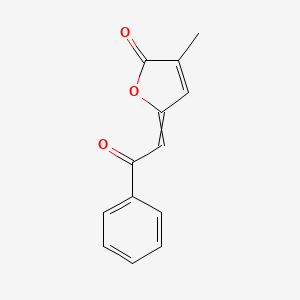
3-Methyl-5-(2-oxo-2-phenylethylidene)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2-oxo-2-phenylethylidene)furan-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-oxo-2-phenylethylidene)furan-2(5H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might involve the reaction of 3-methylfuran-2(5H)-one with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(2-oxo-2-phenylethylidene)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2-oxo-2-phenylethylidene)furan-2(5H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylfuran-2(5H)-one: A simpler analog without the phenylethylidene group.
5-Phenylfuran-2(5H)-one: Lacks the methyl group but contains the phenyl group.
2-Acetylfuran: Contains an acetyl group instead of the phenylethylidene group.
Uniqueness
3-Methyl-5-(2-oxo-2-phenylethylidene)furan-2(5H)-one is unique due to the presence of both the methyl and phenylethylidene groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
923025-72-3 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-methyl-5-phenacylidenefuran-2-one |
InChI |
InChI=1S/C13H10O3/c1-9-7-11(16-13(9)15)8-12(14)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
JGJOOYXCHBSGDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)C2=CC=CC=C2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)

![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)


![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)

![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
